2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2E)-
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Overview
Description
2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2E)- is an organic compound with the molecular formula C13H15NO3. This compound is characterized by the presence of a butenoic acid backbone, an acetylamino group, and a phenylmethyl ester group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2E)- typically involves the esterification of 2-butenoic acid with phenylmethanol in the presence of an acid catalyst. The acetylation of the amino group is achieved using acetic anhydride. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2E)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 3-methyl-, methyl ester
- 2-Butenoic acid, 3-methyl-, pentyl ester
- 2-Butenoic acid, methyl ester, (E)-
Comparison
Compared to similar compounds, 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2E)- is unique due to the presence of the acetylamino group and the phenylmethyl ester group. These functional groups confer distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl (E)-3-acetamidobut-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-10(14-11(2)15)8-13(16)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15)/b10-8+ |
InChI Key |
NYVAYJMGDWOMQI-CSKARUKUSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OCC1=CC=CC=C1)/NC(=O)C |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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